3H-phosphole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5P |
|---|---|
Molecular Weight |
84.06 g/mol |
IUPAC Name |
3H-phosphole |
InChI |
InChI=1S/C4H5P/c1-2-4-5-3-1/h1,3-4H,2H2 |
InChI Key |
FIUMNRONOVLYSS-UHFFFAOYSA-N |
SMILES |
C1C=CP=C1 |
Canonical SMILES |
C1C=CP=C1 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3h Phospholes
Isomerization Pathways and Kinetics: 1H ⇌ 2H ⇌ 3H Interconversions
The phosphole ring system exists as three constitutional isomers: 1H-, 2H-, and 3H-phosphole. These isomers are in dynamic equilibrium, readily interconverting under thermal conditions. acs.orgresearchgate.net This isomerization is a fundamental aspect of phosphole chemistry, as it allows for the in-situ generation of the less stable, but more reactive, 2H and 3H isomers from the more commonly synthesized 1H-phospholes. researchgate.net The transient nature of 2H- and 3H-phospholes makes them potent reactants in various cycloaddition reactions. researchgate.net
The primary mechanism governing the interconversion between 1H-, 2H-, and 3H-phospholes is the kuleuven.bed-nb.info-sigmatropic rearrangement. acs.orgsioc-journal.cn This pericyclic reaction involves the migration of a substituent (typically a hydrogen atom or an organic group) from the phosphorus atom in a 1H-phosphole to one of the α-carbon atoms of the diene system, yielding a 2H-phosphole. researchgate.netsioc-journal.cn A subsequent kuleuven.bed-nb.info-shift can then lead to the formation of a this compound. researchgate.net
Computational studies have extensively modeled these hydrogen shifts. acs.orgresearchgate.net The interaction between the exocyclic P-R σ bond and the π* orbital of the butadiene-like system within the phosphole ring facilitates this rearrangement, providing an efficient pathway to functionalized phospholes. researchgate.netsioc-journal.cn This propensity for kuleuven.bed-nb.info-sigmatropic shifts is a distinguishing feature of phosphole chemistry, setting the stage for their diverse reactivity, particularly in cycloaddition reactions where the 2H and 3H isomers act as potent dienes. acs.orgresearchgate.net
Theoretical calculations have been instrumental in determining the relative thermodynamic stabilities of the phosphole isomers and the kinetic barriers for their interconversion. In contrast to pyrroles, where the 1H-isomer is overwhelmingly the most stable, the energy landscape for phospholes is more nuanced. acs.org
Computational studies using semi-empirical (AM1) and density functional theory (DFT) methods have shown that 2H-phosphole is generally the most stable isomer, followed by this compound, with 1H-phosphole being the least stable. niscpr.res.in For instance, AM1 calculations indicate that 2H-phosphole is more stable than this compound by 3.6 kcal/mol, which in turn is about 6.0 kcal/mol more stable than 1H-phosphole. niscpr.res.in The activation enthalpies for these kuleuven.bed-nb.info-sigmatropic shifts are relatively low, explaining the observed reversible equilibrium at higher temperatures. researchgate.netresearchgate.net The computed barrier for the 1H- to 2H-phosphole rearrangement is significantly lower than the analogous shift in pyrroles, highlighting the reduced aromaticity of the 1H-phosphole ring. researchgate.net
| Isomerization Pathway | Relative Stability (kcal/mol)niscpr.res.in | Activation Enthalpy (kcal/mol)researchgate.net |
|---|---|---|
| 1H-phosphole → 2H-phosphole | -9.6 (Relative to 1H-phosphole) | 16.0 |
| 2H-phosphole → this compound | +3.6 (Relative to 2H-phosphole) | 26.9 |
| This compound → this compound (degenerate) | - | 24.7 |
Cycloaddition Reactions of 3H-Phospholes
3H-Phospholes, alongside their 2H counterparts, are highly reactive dienes and readily participate in cycloaddition reactions. acs.org Their non-aromatic character and the presence of a conjugated diene system make them ideal substrates for reactions that form new cyclic structures. wikipedia.org
The Diels-Alder reaction is a hallmark of 2H- and this compound reactivity. acs.orgwikipedia.org These isomers act as dienes, reacting with a variety of dienophiles such as alkenes and alkynes to yield phosphorus-containing bicyclic compounds. acs.orgniscpr.res.in Theoretical studies have explored the Diels-Alder reactions of all three phosphole isomers. niscpr.res.inacs.org
Calculations show that the activation energies for Diels-Alder reactions involving 2H- and 3H-phospholes are generally lower than those for 1H-phospholes. niscpr.res.inresearchgate.net The reactions involving 2H- and 3H-phospholes benefit from the conversion of a relatively weak C=P double bond into a stronger C-P single bond, which lowers the activation energy. researchgate.netacs.orgacs.org For example, in reactions with butadiene, the activation barriers are lower when the phosphole acts as the dienophile, a pathway that is thermodynamically controlled due to the formation of a less strained bicyclo[4.3.0]nonadiene skeleton. acs.orgresearchgate.net Computational studies predict that the Diels-Alder reaction between this compound and butadiene is highly viable. acs.org
| Phosphole Isomer (Diene) | Activation Energy (kcal/mol)niscpr.res.in |
|---|---|
| 1H-phosphole | Relatively High |
| 2H-phosphole | Much Lower than 1H- and 3H- |
| This compound | Higher than 2H- |
In the absence of other trapping agents, phosphole isomers can undergo self-cycloaddition, or dimerization. wikipedia.org These reactions typically proceed via a [4+2] cycloaddition pathway where one phosphole molecule acts as the diene and another as the dienophile. researchgate.netacs.org
Theoretical studies on the dimerization of phospholes indicate that 3H-phospholes have a significant propensity to form dimers. researchgate.netacs.org The cage formation from these dimers is considered to be very feasible. researchgate.netacs.org Furthermore, unlike 1H- and 2H-phospholes which are not expected to readily oligomerize, 3H-phospholes are predicted to have a very high probability of undergoing further oligomerization. researchgate.netacs.org This reactivity stems from the favorable energetics of converting C=P bonds to C-P bonds within the dimer and subsequent oligomeric structures. acs.org Theoretical calculations have also suggested that at elevated temperatures, the dimerization of some substituted 1H-phospholes may proceed through a this compound intermediate acting as the dienophile. nih.gov
Beyond the well-established [4+2] cycloadditions, 3H-phospholes can potentially engage in other modes of cycloaddition. For example, diazoalkenes have been shown to react with phosphaalkynes in a formal [3+2] cycloaddition to afford 3H-1,2,4-diazamonophospholes. d-nb.info While this specific reaction does not start from a pre-formed this compound, it results in a heterocyclic system containing the this compound structural motif. This suggests the potential for 3H-phospholes themselves or their precursors to participate in a wider range of pericyclic reactions beyond the Diels-Alder paradigm.
Functionalization Reactions at the this compound Ring
Functionalization of the this compound ring, while less explored than that of its 1H- and 2H-isomers, presents unique opportunities for creating novel phosphorus-containing molecules. The reactivity of the this compound system is influenced by the presence of a saturated carbon atom at the 3-position, which breaks the conjugation of the diene system found in 1H-phospholes.
One notable method for the functionalization of phospholes that can lead to this compound derivatives involves [3+2] cycloaddition reactions. For instance, the reaction of a diphosphinoketenimine with electron-poor alkenes like dimethyl maleate (B1232345) has been shown to produce a 3H-λ5-phosphole. rsc.org This reaction proceeds via a proposed nucleophilic attack of a phosphorus atom on the alkene, followed by a 1,5-electrocyclization. rsc.org
Furthermore, methods for the regioselective C3 functionalization of phospholes have been developed, which are significant for accessing this compound derivatives. thieme-connect.com These methods are particularly valuable because classical electrophilic substitution and α-metalation are often not feasible due to the non-planar and non-aromatic nature of the phosphole ring. thieme-connect.com One such approach involves a thermal double acs.orgbeilstein-journals.org or acs.orgthieme-connect.de migration of an acyl group, which can be adapted for the synthesis of various this compound derivatives. thieme-connect.com
The synthesis of triphenylene-fused phosphole oxides has been achieved through C–H functionalization reactions, showcasing another route to complex functionalized phosphole systems. beilstein-journals.org While this specific example leads to a benzo[b]phosphole oxide, the underlying principles of C-H activation and annulation represent a powerful strategy for the functionalization of the phosphole core. beilstein-journals.org
The isomerization of 3-phospholene oxides to 2-phospholene oxides has also been studied, a reaction that proceeds through the double bond migration within the five-membered ring. beilstein-journals.org This transformation highlights the accessibility of different phosphole isomers and the potential to functionalize the ring at various positions through controlled isomerization.
Electrophilic and Nucleophilic Reactivity at Phosphorus and Carbon Centers
The electronic structure of 3H-phospholes dictates their reactivity towards electrophiles and nucleophiles. The phosphorus atom, with its lone pair of electrons, can act as a nucleophilic center. Conversely, the carbon atoms of the ring, particularly those in the double bonds, can be susceptible to electrophilic attack.
Theoretical studies on the dimerization of phospholes, including the 3H-isomer, provide insight into their reactivity. researchgate.netacs.org These studies, employing Density Functional Theory (DFT), show that 3H-phospholes can undergo [4+2] cycloaddition reactions. researchgate.netacs.org The activation energies for these reactions are influenced by factors such as secondary orbital interactions and steric effects. researchgate.net The conversion of a C=P bond to a C-P bond during dimerization is energetically favorable compared to the dimerization of cyclopentadiene. researchgate.netacs.org
The phosphorus center in phosphole derivatives can act as a nucleophile, reacting with various electrophiles. walisongo.ac.id For instance, phosphines readily react with alkyl halides in SN2 reactions, and similar reactivity can be expected for the phosphorus atom in 3H-phospholes, depending on the steric and electronic environment. walisongo.ac.id
The carbon framework of the phosphole ring can also be targeted. While classical electrophilic aromatic substitution is not a typical reaction for phospholes due to their low aromaticity, functionalization under electrophilic or oxidative conditions can be achieved with λ5-phosphole derivatives or phosphole complexes. thieme-connect.de The synthesis of 3-acylphospholes, which can be considered a formal electrophilic acylation at the C3 position, proceeds through a rearrangement mechanism rather than a direct electrophilic attack. thieme-connect.com
Nucleophilic attack at the carbon centers is also a possibility. The development of methods for the synthesis of phospholylmethano P-chirogenic-phosphine-boranes involves the use of either electrophilic or nucleophilic phosphorus building blocks, highlighting the dual reactivity of the phosphole system. researchgate.net
Radical Reactions and Mechanistic Investigations
Radical reactions involving phospholes and their derivatives are an emerging area of interest, offering alternative pathways for functionalization. Mechanistic investigations, often supported by computational studies, are crucial for understanding the intricate pathways of these reactions.
A plausible radical pathway has been proposed for the synthesis of benzo[b]phosphole oxides, which involves the formation of a phosphinoyl radical. acs.orguni-regensburg.de This radical can then react with an alkyne to produce an alkenyl radical, which undergoes intramolecular addition to form the phosphole ring. acs.org Such radical mechanisms are often initiated by photocatalysis or the use of chemical oxidants. acs.orguni-regensburg.de Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to experimentally support the involvement of radical intermediates in these reactions. acs.org
Mechanistic investigations into the isomerization of 3-phospholene oxides have considered several pathways, including monomolecular rearrangements involving zwitterionic intermediates and pathways catalyzed by acids or bases. beilstein-journals.org Quantum chemical calculations have been employed to elucidate the most likely mechanisms for these double bond migrations. beilstein-journals.org
Computational studies, such as those using DFT, have been instrumental in understanding the dimerization of 3H-phospholes. researchgate.netacs.org These studies have shown that the dimerization likely proceeds through a concerted [4+2] cycloaddition mechanism, with the stability of the transition states being influenced by secondary orbital interactions. researchgate.net The calculations also predict a high probability of oligomerization for 3H-phospholes. researchgate.netacs.org
Further mechanistic insights have been gained from studying the reactions of phospholes with various reagents. For example, the reaction of 2H-phospholes with alkenes to form 1-phosphanorbornenes is believed to proceed via a concerted [4+2] cycloaddition, followed by the cleavage of a newly formed P-C single bond. researchgate.net These types of detailed mechanistic studies are essential for predicting and controlling the reactivity of phosphole systems, including the 3H-tautomer.
Advanced Computational and Theoretical Investigations of 3h Phosphole Systems
Quantum Chemical Calculation Methods
Computational chemistry plays a pivotal role in understanding the intricate properties of 3H-phosphole and its derivatives. Various quantum chemical methods are employed, each offering distinct advantages in terms of accuracy and computational cost.
Density Functional Theory (DFT) : DFT, particularly with hybrid functionals like B3LYP, is widely used for determining the equilibrium geometries and electronic properties of phosphole structures. It has proven efficient for calculating molecular geometries and inversion barriers, often showing good agreement with experimental data. kuleuven.be DFT calculations are also instrumental in studying dimerization reactions, providing insights into activation energies and product stabilities. researchgate.netacs.org The computational effort for DFT is typically lower than correlated ab initio methods while offering higher accuracy than semi-empirical approaches. peerj.com
Time-Dependent Density Functional Theory (TD-DFT) : As an extension of conventional DFT, TD-DFT is the primary single-reference method for investigating electronically excited states and properties related to optical spectra, making it valuable for designing optical materials and understanding photochemistry. psu.edursc.org
Møller-Plesset Perturbation Theory (MP2) : Second-order Møller-Plesset perturbation theory (MP2) is an ab initio molecular orbital method often employed to calculate the relative stability of phosphole isomers, providing a more accurate description of electron correlation compared to Hartree-Fock theory. kuleuven.bepeerj.com
Semi-empirical Methods (e.g., AM1) : Semi-empirical methods like AM1 (Austin Model 1) are computationally less demanding and have been used for initial estimations of equilibrium geometries and relative stabilities of phosphole isomers, as well as for locating Diels-Alder transition states. researchgate.netniscpr.res.inresearchgate.net While they offer computational efficiency, their accuracy for reaction energies can be significantly lower compared to DFT or MP2. peerj.com
Quantum chemical calculations are commonly performed using software packages like Gaussian, which facilitate the application of these diverse methods to phosphole systems. kuleuven.bepeerj.com
Energetic Landscape and Relative Stabilities of this compound Isomers and Derivatives
The phosphole ring can exist in different isomeric forms: 1H-phosphole, 2H-phosphole, and this compound, which can interconvert through kuleuven.beresearchgate.net-sigmatropic shifts. kuleuven.beresearchgate.netniscpr.res.in Computational studies have extensively investigated their relative stabilities, revealing a consistent energetic ordering.
Semi-empirical AM1 calculations indicate that 2H-phosphole is generally more stable than this compound, which in turn is more stable than 1H-phosphole. Specifically, 2H-phosphole is found to be more stable than this compound by approximately 3.6 kcal mol⁻¹, and this compound is more stable than 1H-phosphole by about 6.0 kcal mol⁻¹. researchgate.netniscpr.res.inresearchgate.net
Table 1: Relative Stabilities of Phosphole Isomers (AM1 Calculations)
| Isomer | Relative Stability (kcal mol⁻¹) |
| 2H-Phosphole | 0.0 |
| This compound | +3.6 |
| 1H-Phosphole | +9.6 |
Note: Values are approximate and based on AM1 calculations, with 2H-phosphole set as the reference (0.0 kcal mol⁻¹). researchgate.netniscpr.res.inresearchgate.net
The stability of these isomers is a crucial factor, especially considering the facile nature of kuleuven.beresearchgate.net-sigmatropic shifts that enable their interconversion. niscpr.res.in Substituents on the phosphole ring can also significantly influence the molecular and electronic structure, affecting conformational stability, π-electron conjugation, and the phosphorus inversion barrier. kuleuven.be
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are indispensable for elucidating reaction mechanisms and analyzing transition states in this compound systems, particularly for cycloaddition and isomerization reactions.
Diels-Alder Reactions : Phospholes, due to their low aromaticity compared to other five-membered heterocycles like pyrrole (B145914) or thiophene (B33073), exhibit enhanced diene character and are prone to cycloaddition reactions. niscpr.res.inresearchgate.net Computational studies, often at the B3LYP level, have focused on the Diels-Alder reactivity of 1H-, 2H-, and 3H-phospholes. researchgate.netacs.org
Activation Energies : 2H-phospholes generally show significantly lower Diels-Alder activation energies compared to 1H- and 3H-phospholes, indicating their higher reactivity in such reactions. researchgate.netniscpr.res.inresearchgate.net
Stereoselectivity : For phosphole oxides, computational investigations have probed the π-facial stereoselectivity in Diels-Alder reactions. The experimentally observed syn-cycloadditions can be rationalized using models like the Cieplak model and the distortion-interaction model. The distortion-interaction model, in particular, explains the stereospecific product formation by considering the distortion energies of the diene and interaction energies. acs.org
Transition States : Activation energies for Diels-Alder cyclodimerizations of phospholes often show that endo transition states are lower in energy (by approximately 1-4.5 kcal/mol) compared to their corresponding exo transition states. researchgate.netacs.org Secondary orbital interactions primarily control the stabilization of transition states, while a combination of secondary orbital interactions and steric factors dictates dimer stabilities. researchgate.net
Table 2: Relative Activation Energies for Diels-Alder Reactions of Phosphole Isomers (Illustrative)
| Isomer | Reactivity in Diels-Alder | Activation Energy Trend |
| 2H-Phosphole | Highly Reactive | Lowest |
| This compound | Moderately Reactive | Higher than 2H |
| 1H-Phosphole | Less Reactive | Highest |
Note: This table illustrates general trends observed in computational studies. researchgate.netniscpr.res.inresearchgate.net
Isomerizations : Besides kuleuven.beresearchgate.net-sigmatropic shifts, other isomerization processes have been investigated. For instance, ntu.edu.sgntu.edu.sg sigmatropic rearrangement transition states in phosphole systems have been located with activation enthalpies typically ranging between 27 and 31 kcal/mol. researchgate.net Computational studies have also elucidated complex isomerization pathways in other related systems, such as water-catalyzed kuleuven.beresearchgate.net-hydrogen shifts in phosphine-catalyzed cycloadditions. nih.gov
Electronic Structure Analysis and Molecular Orbital Theory
Electronic structure analysis, often rooted in molecular orbital (MO) theory, provides fundamental insights into the bonding and reactivity of this compound. Unlike valence bond theory, MO theory describes electrons as delocalized throughout the entire molecule, moving under the influence of multiple nuclei. fortunejournals.comlibretexts.org
Aromaticity and π-Electron Delocalization : Phospholes are generally considered weakly aromatic, which contributes to their distinct reactivity compared to more aromatic heterocycles. niscpr.res.inresearchgate.net Computational studies utilize criteria such as the Julg index (geometric criterion) and the Nucleus-Independent Chemical Shift (NICS) method (magnetic criterion) to analyze the extent of π-electron delocalization and aromaticity. kuleuven.be These analyses confirm that planarizing the phosphorus atom in phosphole monomers can lead to greater conjugation over the butadienic π-system. kuleuven.be
Molecular Orbitals (HOMO-LUMO) : The frontier molecular orbitals (HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital) are critical in understanding chemical reactivity. researchgate.net Computational studies on thienyl-phosphole π-conjugated systems, for example, have shown that the HOMO often resides on the conjugated polyene network, while the LUMO is strongly localized on the phosphole subunits. researchgate.net The energies of HOMO and LUMO are directly related to a molecule's reactivity with electrophiles and nucleophiles, respectively. researchgate.net
Substituent Effects : The electronic structure of phospholes can be finely tuned by P-functionalization or by introducing substituents at the carbon atoms of the ring. Increasing the coordination number of the phosphole ring can result in intramolecular charge transfer. researchgate.net Computational models demonstrate how substituents with pronounced π-systems can significantly extend conjugation with the π-diene moiety of the heterocyclic system, influencing properties like the phosphorus inversion barrier. kuleuven.be
Structure-Reactivity Relationships from Computational Models
Computational models are powerful tools for establishing and understanding structure-reactivity relationships in this compound chemistry. By correlating structural features with calculated energetic and electronic properties, researchers can predict and rationalize chemical behavior.
Reactivity and Isomer Stability : The relative stabilities of phosphole isomers directly correlate with their reactivity in cycloaddition reactions. The higher reactivity of transient 2H-phospholes in Diels-Alder reactions, as predicted by lower activation energies, aligns with experimental observations. researchgate.netniscpr.res.inresearchgate.net In contrast, 1H-phospholes possess higher thermal stability and typically react under harsher conditions. researchgate.net
Substituent Effects on Conjugation and Reactivity : Computational studies have shown that the nature, number, and location of substituents on the phosphole ring significantly influence its electronic structure and, consequently, its reactivity. For instance, the addition of strongly pronounced π-systems (e.g., ethynyl (B1212043) or phenyl groups) or the creation of push-pull systems can increase conjugation and activate phospholes for specific reactions. kuleuven.beresearchgate.net This allows for the computational fine-tuning of phosphole building blocks to achieve desired π-conjugation along polymer backbones. kuleuven.be
Stereoselectivity Rationalization : For reactions like the Diels-Alder cycloadditions of phosphole oxides, computational models (e.g., distortion-interaction model) effectively rationalize the observed stereospecificity, providing a deeper understanding of the factors governing product formation, such as hyperconjugative interactions and distortion energies. acs.org
Oligomerization and Dimerization : Computational predictions indicate that 3H-phospholes have a high probability of oligomerization and that cage formation is very feasible for this compound dimers. researchgate.net This highlights how computational insights can guide synthetic strategies towards specific polymeric or caged structures.
These computational investigations collectively provide a comprehensive understanding of this compound systems, enabling the rational design and synthesis of novel phosphorus-containing compounds with tailored properties.
Coordination Chemistry and Ligand Properties of 3h Phosphole Derivatives
3H-Phospholes as Ligands in Transition Metal Complexes
3H-phosphole derivatives, particularly P-substituted variants, function effectively as ligands for a wide range of transition metals. wikipedia.orgnih.gov The phosphorus atom in the phosphole ring possesses a lone pair of electrons, enabling it to act as a classical two-electron σ-donor, similar to other tertiary phosphines. researchgate.net This allows 3H-phospholes to form stable coordination complexes with various metals, including ruthenium, palladium, gold, copper, and silver. nih.govnih.govrsc.org The coordination properties and the resulting complex stability are influenced by the substituents on both the phosphorus atom and the carbon atoms of the heterocyclic ring. researchgate.net These complexes have found applications in diverse fields, including homogeneous catalysis and materials science. nih.govnih.gov
The electronic nature of phosphole ligands is characterized by their ability to act as both σ-donors and π-acceptors. The σ-donation originates from the lone pair of electrons on the phosphorus atom interacting with a vacant d-orbital of the transition metal. nih.govresearchgate.net The strength of this σ-donation can be tuned; for example, introducing electron-donating groups like methyl substituents on the ring's carbon atoms enhances the ligand's σ-donor ability. researchgate.net
In addition to σ-donation, phosphole ligands exhibit π-acceptor (or π-acid) characteristics. This π-acceptance involves the back-donation of electron density from filled metal d-orbitals into the vacant σ* antibonding orbitals of the phosphorus-substituent (P-R) bonds. umb.edu The extent of this π-back-donation is influenced by the electronegativity of the substituents on the phosphorus atom. umb.edu For some phosphole derivatives, the π-acceptor ability has been shown to be superior to that of the widely used triphenylphosphine (PPh₃). researchgate.net This dual electronic role allows phosphole ligands to stabilize a variety of metal oxidation states and is crucial for their effectiveness in catalysis. researchgate.net
| Ligand Property | Description | Influencing Factors |
| σ-Donation | Donation of the phosphorus lone electron pair to an empty metal orbital. | Electron-donating substituents on the phosphole ring increase σ-donor strength. researchgate.net |
| π-Acceptance | Back-donation from a filled metal d-orbital into the ligand's empty P-R σ* orbitals. | Electronegative substituents on the phosphorus atom enhance π-acceptor character. umb.edu |
Chelation and Polydentate Ligand Architectures
While monophospholes are the most studied class, the phosphole moiety can be incorporated into larger, multidentate ligand frameworks to create chelating effects. researchgate.net Polydentate ligands, which contain multiple donor atoms, can bind to a metal center to form more stable ring-like structures known as chelates. These architectures are highly valuable in catalysis as they can enforce specific geometries and enhance catalyst stability. researchgate.netalfachemic.com
Phosphole-based ligand families include:
Multidentate Hybrid Ligands : These ligands combine a phosphole donor with other types of donor atoms (e.g., N, O, S) to form bidentate or tridentate structures.
Diphospholes : These ligands contain two phosphole units linked by a bridging group, allowing them to chelate a single metal center or bridge two metal centers. researchgate.netrsc.org
2,2'-Biphosphole-based Ligands : In these systems, two phosphole rings are directly connected, creating a rigid and sterically defined bidentate ligand. researchgate.net
These complex ligand architectures provide precise control over the coordination sphere of the metal, which is essential for developing highly active and selective catalysts. alfachemic.com
Spectroscopic and Structural Characterization of Metal-3H-Phosphole Complexes
The characterization of metal-3H-phosphole complexes relies on a combination of spectroscopic and structural methods to elucidate their composition, geometry, and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is a particularly powerful tool for studying these complexes. Upon coordination to a metal center, the ³¹P NMR chemical shift of the phosphole ligand typically changes significantly. This "coordination shift" provides direct evidence of complex formation. nih.gov
Infrared (IR) Spectroscopy : For metal carbonyl complexes, the stretching frequencies of the carbon monoxide (CO) ligands are sensitive to the electronic properties of the other ligands present. By measuring the ν(CO) frequencies in complexes like [Ni(CO)₃(L)] (where L is a phosphole), the net electron-donating or -accepting character of the phosphole ligand can be quantified using concepts like the Tolman Electronic Parameter (TEP). umb.edu
| Technique | Information Obtained | Example Data |
| ³¹P NMR | Evidence of coordination, electronic environment of P. | Coordination of phosphole to coinage metals induces significant downfield shifts. nih.gov |
| X-ray Diffraction | Solid-state structure, bond lengths, bond angles, coordination geometry. | P-Au bond length: 2.233 Å; P-Au-Cl angle: 177.6° in a gold(I) complex. mdpi.com |
| IR Spectroscopy | Electronic properties (σ-donor/π-acceptor balance) via ν(CO) in carbonyl complexes. | Comparison of ν(CO) frequencies is used to rank the electron-donating ability of various phosphine (B1218219) ligands. umb.edu |
Ligand Design Principles for Tunable Electronic and Steric Properties
A key advantage of phosphole ligands is the ability to systematically modify their structure to fine-tune their steric and electronic properties. This tunability is a cornerstone of modern catalyst design, allowing for the optimization of activity and selectivity for specific chemical transformations. souleresearchgroup.orgorgsyn.org
Electronic Tuning : The σ-donor and π-acceptor characteristics of a phosphole ligand can be adjusted by altering the substituents on either the phosphorus atom or the carbon atoms of the ring. researchgate.net
Substituents at Phosphorus : Attaching electron-withdrawing groups to the phosphorus atom enhances its π-acceptor properties.
Substituents at Carbon : Introducing electron-donating groups (e.g., alkyl groups) on the ring carbons increases the ligand's basicity and σ-donor strength. researchgate.net
Steric Tuning : The steric bulk of the ligand, which influences the coordination number and geometry at the metal center, can be controlled by the size of the substituents. The steric demand of a phosphine ligand is often quantified by the Tolman cone angle. Varying the substituents on the phosphole ring allows for the modulation of this parameter, providing control over the accessibility of the catalytic site. researchgate.net
Catalytic Applications of this compound Metal Complexes
Complexes of transition metals with this compound derivatives have emerged as effective catalysts in a variety of organic transformations. rsc.org The tunable nature of these ligands allows for the development of catalysts with high efficiency and selectivity. researchgate.net
Notable catalytic applications include:
C-H Bond Functionalization : Ruthenium complexes bearing triazolyl-phosphole ligands have demonstrated moderate to good activity in the catalytic oxidation of benzylic C-H bonds. nih.govrsc.org Copper-catalyzed reactions have also been developed for the formal C-H functionalization of the phosphole ring itself to create more complex derivatives. nih.gov
Cross-Coupling Reactions : Palladium complexes of phosphole derivatives have been used in cross-coupling reactions, a fundamental class of reactions for C-C and C-heteroatom bond formation. mdpi.com
Staudinger/Aza-Wittig Reactions : Phosphole derivatives have been employed as catalysts in tandem Staudinger/aza-Wittig sequences for the synthesis of nitrogen-containing heterocycles like benzoxazoles. researchgate.net
Hydroformylation : Phosphole-based catalysts were initially explored and continue to be used in hydroformylation reactions, which involve the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. researchgate.net
The performance of these catalytic systems is often directly linked to the specific electronic and steric profiles of the phosphole ligands employed. researchgate.netresearchgate.net
Spectroscopic and Structural Elucidation of 3h Phosphole Systems
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of phosphole derivatives in solution. ¹H, ¹³C, and ³¹P NMR each offer unique and complementary information about the molecular framework.
³¹P NMR Spectroscopy: The ³¹P nucleus is particularly informative, with its chemical shift being highly sensitive to the coordination number, oxidation state, and electronic environment of the phosphorus atom. In σ³,λ³-phospholes, the phosphorus atom is tricoordinate, and its chemical shifts appear in a characteristic region. researchgate.net For instance, the ³¹P NMR spectrum of germyl-substituted phosphole 1 shows a signal at δ 19.5 ppm. acs.org Oxidation of the phosphorus atom to a σ⁴,λ⁵ state, as seen in phosphole oxides or sulfides, results in a significant downfield shift. Thiooxophospholes, for example, display ³¹P NMR chemical shifts in the range of +56 to +58 ppm. rsc.org The chemical shift for 2-aryl-3H-1,3-benzazaphosphole oxides has been observed in the range of δ = 22.5−39.3 ppm. beilstein-journals.orgkyushu-u.ac.jp This clear distinction allows for straightforward monitoring of chemical transformations at the phosphorus center. researchgate.net Coupling between phosphorus and adjacent nuclei, such as ¹H or ¹³C, provides further structural detail regarding the connectivity within the molecule. rsc.org
¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra reveal the structure of the organic substituents attached to the phosphole ring. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic ring and its substituents are influenced by the nature of the phosphorus center. mdpi.com In many phosphole derivatives, signal broadening in ¹H and ¹³C NMR spectra can be observed, which is sometimes attributed to the slow rotation of aryl-aryl bonds or the existence of equilibrating diastereomers. beilstein-journals.org The presence of two distinct sets of NMR signals can indicate asymmetry in the molecule, such as in certain metal complexes of phosphole ligands. psu.edu
The following table summarizes representative NMR data for various phosphole derivatives found in the literature.
| Compound/Derivative Family | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| Germyl-substituted phosphole 1 | ³¹P | 19.5 | - | acs.org |
| Thiooxophospholes 3 and 4 | ³¹P | +56 to +58 | - | rsc.org |
| Benzo[f]naphtho[2,3-b]phosphoindole oxides | ³¹P | 22.5 to 39.3 | - | beilstein-journals.org |
| 1-Phenyl-2,5-di(2-quinolyl)phosphole | ³¹P | +12.36 | - | chemrxiv.org |
| 7-(2-Bromophenyl)-2,3-dibutyl-1-phenylphosphindole 1-oxide | ¹³C | 146.4 (d) | JPC = 83.1 | beilstein-journals.org |
| 2-Alkynylaryl phosphine (B1218219) oxide | ³¹P | 17.1 (dq) | J₁=493.8, J₂=14.2 | rsc.org |
| Germyl phosphole oxide O-1 | ³¹P | 43.5 (s) | - | acs.org |
| Phosphole-substituted phosphaalkenes | ³¹P | 274.7 to 275.3 | - | diva-portal.org |
X-ray Crystallographic Analysis for Solid-State Structures
X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. For phosphole derivatives, this technique has been instrumental in understanding the geometry at the phosphorus center and the planarity of the heterocyclic ring.
Studies have shown that the phosphorus atom in σ³,λ³-phospholes adopts a pyramidal geometry. academie-sciences.frkyoto-u.ac.jp This geometry prevents efficient endocyclic conjugation, a key feature distinguishing phospholes from their aromatic analogues like pyrrole (B145914) and thiophene (B33073). researchgate.netdiva-portal.org The degree of pyramidalization can be influenced by the substituents on the phosphorus atom and the ring itself. In contrast, the fusion of aromatic rings to the phosphole core, as in benzo[f]naphtho[2,3-b]phosphoindole, can result in a considerably planar skeleton. beilstein-journals.org
X-ray analysis also reveals details about crystal packing. While many phosphole derivatives exhibit poor aggregation in the solid state due to their steric bulk, the introduction of large, flat π-systems can promote π-stacking interactions. rsc.org The solid-state structure of the dimer of 3,4-dimethyl-2H-phosphole was shown to have an endo geometry with notably long and weak P-P and C-C bridging bonds. psu.edu
Key structural findings from crystallographic analyses of phosphole derivatives are presented below.
| Compound/Feature | Observation | Significance | Reference |
| σ³,λ³-Phospholes | Pyramidal geometry at the phosphorus atom. | Prevents efficient endocyclic π-conjugation. | researchgate.netacademie-sciences.fr |
| 2,5-Disubstituted 1-phenylphospholes | Almost coplanar heterocycles in oligomers. | Efficient π-delocalization across the rings. | academie-sciences.fr |
| Benzo[f]naphtho[2,3-b]phosphoindole | Nearly planar pentacyclic ring system. | Fusion with aromatic rings enforces planarity. | beilstein-journals.org |
| Dimer of 3,4-dimethyl-2H-phosphole | Endo geometry with long P-P (2.20 Å) and C-C (1.577 Å) bonds. | Acts as a thermal generator of the 2H-phosphole monomer. | psu.edu |
| Phosphole-substituted phosphaalkenes | Bond lengths for P=C double bonds are in the usual range. | Confirms the phosphaalkene structure. | diva-portal.org |
Advanced Mass Spectrometry Techniques for Structural Confirmation (e.g., HRMS, ESI-MS)
High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for confirming the elemental composition of newly synthesized phosphole derivatives.
HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula by comparing the experimentally measured mass with the calculated exact mass. For example, the ESI-HRMS analysis of a triphenylene-fused phosphole oxide showed a molecular ion [M+H]⁺ at m/z 601.2878, which corresponded well with the calculated value of 601.2872 for the formula C₄₀H₄₂O₃P. beilstein-journals.org This level of accuracy unequivocally confirms the molecular formula and supports the proposed structure.
ESI is particularly well-suited for analyzing phosphole derivatives as it can ionize molecules directly from solution with minimal fragmentation, preserving the molecular ion for detection. researchgate.netdiva-portal.org The technique is used to confirm the products of various reactions, including cyclizations, oxidations, and substitutions, providing essential evidence for successful synthesis. rsc.orgrsc.orgbeilstein-journals.org
| Compound/Derivative | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| Triphenylene-fused phosphole oxide | ESI | 601.2872 | 601.2878 | beilstein-journals.org |
| 2-Alkynylaryl phosphine oxide | DCI-CH₄ | 337.0549 | 337.0545 | rsc.org |
| 1-Phenyl-2,5-di(2-quinolyl)phosphole | ESI | 469.19 | 469.19 | chemrxiv.org |
| Benzophospholo[3,2-b]carbazole derivative | APCI⁺ | 475.9644 | 475.9649 | mdpi.com |
| Germyl phosphole 1 | APCI-LR | 431.10 | 431.00 | acs.org |
Vibrational Spectroscopy (e.g., IR)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For phosphole systems, IR spectroscopy is useful for identifying the presence of specific bonds, particularly those involving the phosphorus atom and its substituents.
While detailed IR spectra for the parent 3H-phosphole are not widely documented, the analysis of its derivatives reveals key vibrational bands. The stretching vibration of the P=O bond in phosphole oxides is a prominent feature, typically appearing as a strong absorption in the region of 1140-1210 cm⁻¹. The exact position of this band can be influenced by the electronic and steric nature of the substituents on the phosphole ring.
Other characteristic bands include those for P-C (aryl) and C=C stretching vibrations within the heterocyclic ring. acs.org The presence and position of these bands can confirm the integrity of the phosphole core and the success of synthetic modifications. beilstein-journals.org The technique is often used alongside other analytical methods to provide a comprehensive structural characterization. chromatographyonline.comnih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes | Reference |
| P=O Stretch | 1350–1140 | Strong | Characteristic of phosphine oxides. | stackexchange.com |
| P-Cl Stretch | 605–435 | Medium-Strong | Position affected by the oxidation state of phosphorus. | stackexchange.com |
| P-Ph Stretch | 1450–1425 | Medium | Characteristic of phenylphosphorus compounds. | acs.org |
| P-C (Aliphatic) | 785–650 | Medium-Weak | Found in compounds with alkyl groups on phosphorus. | stackexchange.com |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of elements within the top few nanometers of a material's surface. malvernpanalytical.comresearchgate.net For organophosphorus compounds like phospholes, XPS provides valuable information about the phosphorus atom's chemical environment. rsc.orgosti.gov
The core-level binding energy of an element is sensitive to its local chemical environment. In the context of phospholes, XPS can distinguish between a trivalent phosphine (σ³,λ³) and a pentavalent phosphine oxide (σ⁴,λ⁵). The P 2p binding energy for a phosphine oxide is typically higher than that for the corresponding phosphine due to the increased positive partial charge on the phosphorus atom when bonded to oxygen. For example, in one study, the P 2p peak for a phosphine oxide was observed at a binding energy of 132.8 eV, while the reduced phosphine species appeared at 130.8 eV. beilstein-journals.org This ~2.0 eV shift is a clear indicator of the phosphorus oxidation state.
This capability makes XPS a powerful tool for monitoring surface reactions, such as the oxidation or reduction of phosphole moieties grafted onto material surfaces. chromatographyonline.comnih.govbeilstein-journals.org
| Phosphorus Species | P 2p Binding Energy (eV) | Application | Reference |
| Phosphine Oxide (P=O) | ~132.8 | Identifying oxidized phosphorus on surfaces. | beilstein-journals.org |
| Phosphine (P) | ~130.8 | Confirming reduction of phosphine oxides. | beilstein-journals.org |
| General Organophosphorus | Varies | Determining surface chemistry and bonding states. | rsc.orgosti.gov |
Applications in Advanced Materials and Organic Synthesis
3H-Phosphole Derivatives in Optoelectronic Materials
Phosphole-based π-conjugated systems are increasingly recognized as important components for optoelectronic materials. rsc.orgnih.gov The low aromaticity of the phosphole ring and its low-lying Lowest Unoccupied Molecular Orbital (LUMO) are critical for creating highly delocalized π-systems. rsc.org The ability to modify the phosphorus atom, either through substitution or formal oxidation, allows for precise tuning of the electronic and optical properties of these materials. rsc.orgresearchgate.net This versatility has led to the development of a diverse range of phosphole derivatives for various optoelectronic applications, including those fused with other aromatic systems to create novel ladder-type compounds with high fluorescence quantum yields.
The key feature of phospholes in this context is the interaction between the π* orbital of the butadiene moiety and the σ* orbital of the exocyclic P-C bond, which endows them with unique optoelectronic characteristics. rsc.org These properties can be adjusted by functionalizing the phosphorus center, making phosphole derivatives attractive building blocks for functional organic materials. rsc.orgnih.gov
Phosphole derivatives serve as effective chromophores and fluorophores due to their extended π-conjugated systems. rsc.org Their photophysical properties, including absorption and fluorescence spectra, are highly dependent on the substituents at the 2,5-positions and the nature of the phosphorus moiety. rsc.org This tunability allows for the creation of fluorophores with a wide range of emission wavelengths.
Recently, phosphole-based fluorophores have been developed that show significant promise in biological imaging, surpassing traditional options like dansyl chloride. nih.gov These newer fluorophores can be easily coupled to peptides under mild conditions, are highly stable, exhibit low toxicity, and are resistant to photobleaching, making them ideal for fluorescence microscopy. nih.gov Specific phosphole-oxide-based probes have been designed for super-resolution imaging, such as Stimulated Emission Depletion (STED) microscopy. acs.org For instance, the "LysoPB Yellow" probe was specifically developed to stain lysosomal membranes, enabling high-contrast imaging of the membrane's morphology. acs.org Other derivatives have been successfully used to visualize lipid droplets and the endoplasmic reticulum. acs.org
| Compound | Application | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Key Feature |
|---|---|---|---|---|---|
| LysoPB Yellow | Lysosomal Membrane Probe | 514 | 531 | 0.85 | High photostability for STED imaging. acs.org |
| α-TPA-PIO | Lipid Droplet/ER Probe | - | - | - | Exhibits aggregation-induced emission (AIE). acs.org |
| 2,5-di(2-quinolyl)-1-phenylphosphole | Coordination Chemistry | - | 460 | 0.04 | Air-stable yellow solid. chemrxiv.org |
The unique electroluminescent properties of phosphole derivatives make them suitable for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net The performance of these materials as emitters in OLEDs is strongly influenced by the substituent attached to the phosphorus atom. researchgate.net For example, thiooxophospholes have been shown to be stable and efficient electroluminescent materials, leading to high-performance OLEDs. researchgate.net
Researchers have prepared novel mixed phosphole–fluorene π-conjugated systems that are photoluminescent and thermally stable. researchgate.net Theoretical studies on dithieno[3,2-b:2′,3′-d]phosphole derivatives suggest they are promising candidates for high-efficiency blue-emitting materials in single-layer OLEDs due to their rigidity and low-lying LUMO levels. The incorporation of phosphole-based materials is a key area of research for developing next-generation displays and lighting. researchgate.net
π-Conjugated phosphole derivatives have been identified as promising materials for applications in nonlinear optics (NLO). rsc.org Organic NLO materials are crucial for high-speed information processing and photonic applications due to their potential for large third-order optical nonlinearities and rapid response times. nih.gov The extensive and tunable π-conjugation in phosphole systems, influenced by substituents on both the carbon framework and the phosphorus atom, is a key factor for achieving a significant NLO response. rsc.orgnih.gov The design of acceptor-donor-acceptor (A-D-A) type structures, a common strategy for enhancing NLO properties, can be applied to phosphole-based molecules to optimize their second hyperpolarizabilities. nih.gov While specific third-order susceptibility values for this compound are not widely reported, the broader class of organophosphorus π-conjugated materials is actively being explored for this purpose. rsc.org
Integration of 3H-Phospholes in Conjugated Polymer Systems
The integration of phosphole units into π-conjugated polymer backbones allows for the creation of materials with tunable electronic and optical properties. The limited aromaticity and low LUMO level of the phosphole ring are crucial for achieving a highly delocalized π-system within the polymer. rsc.org Electrooxidation of monomers like 2,5-dithienylphosphole derivatives can produce electroactive polymer films with low optical band gaps. rsc.org
The properties of these polymers can be widely varied by modifying the nature of the phosphorus moiety. rsc.org This tunability makes phosphole-containing polymers attractive for a range of applications in organic electronics. rsc.org Research has demonstrated the synthesis of various p-type donor-acceptor π-conjugated polymers incorporating heterocyclic units, with some showing good thermal stability and hole mobility, making them suitable for optoelectronic applications. researchgate.net
| Polymer Type | Monomer Unit | Key Property | Potential Application |
|---|---|---|---|
| Electroactive Film | 2,5-dithienylphosphole | Low optical band gap. rsc.org | Organic Electronics |
| p-type semiconductor | Terthiophene/Dithienopyrrolobenzothiadiazole | Hole mobility up to 4.36 × 10−4 cm2 V−1 s−1. researchgate.net | Optoelectronics |
Role of this compound Derivatives in Organic Catalysis and Synthetic Methodologies
Phospholes and their derivatives have garnered significant attention as ligands in homogeneous catalysis. nih.gov They can act as labile, π-acceptor mono- or bidentate ligands for catalysts used in various organic reactions. nih.gov The electronic and steric properties of these ligands can be finely tuned by varying the substituents at both the phosphorus and carbon atoms of the phosphole ring. This allows for the optimization of catalyst performance for specific chemical transformations. nih.gov The ability of phospholes to form coordination complexes is a key property that has been successfully exploited in this field. nih.gov
Sensing and Recognition Systems Incorporating this compound Units
The fluorescent properties of phosphole derivatives have been harnessed to create advanced sensing and recognition systems. acs.orgnih.gov Phosphole-based polymers prepared by electropolymerization have been used as chemical sensors. rsc.orgnih.gov More recently, small-molecule phosphole probes have been developed for the selective detection of metal ions and for biological imaging. acs.org
For example, pyrazolyl phosphine (B1218219) oxides have been shown to act as dual-responsive fluorescent sensors, exhibiting a "turn-off" response for iron (Fe³⁺) ions and a "turn-on" response for aluminum (Al³⁺) ions. In the field of bio-sensing, phosphole-based fluorescent probes have been designed to visualize intracellular components with high specificity. acs.org A notable example is "NaGY," a phosphole-based probe developed for imaging sodium (Na⁺) dynamics within living cells. acs.org These systems leverage the phosphorus atom's ability to interact with specific analytes, which in turn modulates the fluorescence of the π-conjugated backbone, providing a detectable signal. acs.org
Surface Immobilization and Hybrid Materials Based on 3H-Phospholes
The unique electronic and structural characteristics of the phosphole ring make it a valuable component in the design of advanced functional materials. By immobilizing phosphole derivatives onto surfaces or integrating them into bulk hybrid matrices, researchers can create materials with tailored optical, electronic, and catalytic properties. This section details the research findings related to the surface functionalization of substrates with phosphole-based compounds and the development of sophisticated organic-inorganic hybrid materials.
Surface Immobilization of Phosphole Derivatives
The covalent attachment, or grafting, of phosphole moieties onto the surface of inorganic supports like silica (B1680970) (SiO₂) or metal oxides (e.g., ZrO₂, TiO₂) is a primary strategy for creating functional materials for applications such as heterogeneous catalysis. academie-sciences.frresearchgate.net This approach combines the robust nature of the inorganic support with the specific reactivity of the phosphole unit.
The most common method for immobilization is the "grafting to" technique, where a pre-synthesized, functionalized phosphole molecule is reacted with the surface of the support. mdpi.com This typically involves introducing reactive groups, such as alkoxysilanes or phosphonic acids, onto the phosphole scaffold, which can then form strong covalent bonds with the hydroxyl groups (-OH) present on the oxide surfaces. academie-sciences.fracademie-sciences.fr
Silane Coupling Agents: Phosphole derivatives can be functionalized with trialkoxysilane groups (e.g., -Si(OEt)₃). These groups readily react with surface silanol (B1196071) (Si-OH) groups on silica via a condensation reaction, forming stable Si-O-Si bonds that anchor the phosphole molecule to the surface. academie-sciences.frmdpi.com
Phosphonate (B1237965) Anchoring: Organophosphonic acids (R-PO(OH)₂) and their esters serve as highly effective anchoring groups for a variety of metal oxides. academie-sciences.fracademie-sciences.fr The phosphonate group can form strong M-O-P bonds with the surface, providing a stable linkage. This method is particularly useful for modifying non-siliceous supports like titania and zirconia. academie-sciences.fr
Research has demonstrated that rhodium complexes featuring phosphole ligands, when immobilized on silica or zirconium oxide surfaces, exhibit high activity in the hydrogenation and hydroformylation of internal olefins. researchgate.net The immobilization prevents the catalyst from leaching into the product stream and allows for its easy recovery and reuse.
Below is a summary of common techniques used for immobilizing organophosphorus compounds, which are applicable to functionalized 3H-phospholes.
| Anchoring Group | Substrate Material | Bond Formed | Key Advantages |
|---|---|---|---|
| Trialkoxysilane (R-Si(OR')₃) | Silica (SiO₂), Silicate Glasses | Si-O-Si | Strong, stable covalent linkage; well-established chemistry. mdpi.com |
| Phosphonic Acid (R-PO(OH)₂) | Metal Oxides (TiO₂, ZrO₂, Al₂O₃) | M-O-P | Excellent adhesion to non-silica metal oxides; high thermal stability. academie-sciences.fracademie-sciences.fr |
| Chlorosilane (R-SiCl₃) | Silica (SiO₂) | Si-O-Si | Highly reactive, enabling dense surface coverage. mdpi.com |
Phosphole-Based Hybrid Materials
Hybrid materials incorporate phosphole units as integral components within a larger matrix, blending the properties of organic phospholes with those of other organic or inorganic materials at the molecular level. academie-sciences.fr These materials are generally classified as either organic-organic or organic-inorganic hybrids.
Organic-Organic Hybrids:
In these materials, the phosphole ring is typically part of a larger π-conjugated system. researchgate.net The pyramidal geometry at the phosphorus atom and the nature of its lone pair inhibit aromaticity compared to pyrrole (B145914), allowing the phosphole to act as a distinct electron-accepting or transporting unit within a larger molecule. researchgate.netresearchgate.net By synthetically fusing phosphole rings with other aromatic systems like triphenylene (B110318) or fluorene, researchers have created novel materials with strong blue fluorescence and high thermal stability, suitable for use in Organic Light-Emitting Diodes (OLEDs). nih.gov
Organic-Inorganic Hybrids:
These materials are formed by combining phosphole precursors with inorganic components, often through sol-gel synthesis. academie-sciences.fracademie-sciences.fr This method involves the hydrolysis and condensation of molecular precursors, such as metal alkoxides (e.g., tetraethyl orthosilicate (B98303) - TEOS) and a functionalized phosphole. The result is a three-dimensional network where the organic phosphole units are covalently linked and homogeneously dispersed within an inorganic matrix like silica or zirconium phosphate. researchgate.netscispace.com
Recent research has focused on creating phosphole-silica hybrids for applications in photonics and lithography. researchgate.netresearchgate.net By incorporating luminescent phosphole derivatives into a silica matrix, it is possible to fabricate materials that are both mechanically robust and optically active. researchgate.net Such hybrids have been used as a guest component in nanoimprint lithography to create fluorescent 3D microstructures. researchgate.net
The table below summarizes representative examples of phosphole-based hybrid materials and their notable research findings.
| Hybrid Material Type | Composition | Synthesis Method | Key Research Findings & Properties | Potential Application |
|---|---|---|---|---|
| π-Conjugated Organic Hybrid | Triphenylene-fused phosphole oxides | Multi-step organic synthesis (e.g., Suzuki coupling, Scholl reaction) | Exhibits characteristics of both triphenylene and benzo[b]phosphole; strong blue fluorescence in solution. nih.gov | Organic Electronics, Bioimaging Probes |
| Organic-Inorganic Hybrid | Phosphole-Silica Hybrids | Sol-gel co-condensation with TEOS | Combines the processability and robustness of silica with the fluorescence of phospholes. researchgate.netresearchgate.net | Nanoimprint Lithography, Fluorescent Sensors |
| Organic-Inorganic Hybrid | Zirconium Phosphonate Hybrids | Sol-gel processing with metal alkoxide and phosphonic acid precursors | Formation of a porous inorganic network modified by phosphonate groups, creating materials with tunable porosity. academie-sciences.frscispace.com | Catalysis, Molecular Sieves |
| π-Conjugated Organic Hybrid | Phosphole-Triazole Hybrids | Click Chemistry / Organic Synthesis | Serves as effective ligands for complexing with transition metals like Palladium (Pd) and Platinum (Pt). acs.org | Homogeneous Catalysis |
Emerging Research Directions and Future Outlook for 3h Phosphole Chemistry
Development of Novel Synthetic Routes to Access Underexplored 3H-Phosphole Architectures
The synthesis of this compound and its derivatives presents a considerable challenge due to the inherent nonplanar and weakly aromatic nature of the phosphole ring, which limits the applicability of classical functionalization methods like electrophilic substitution and α-metalation. acs.org, thieme-connect.com Despite these challenges, novel synthetic routes are continuously being developed to access underexplored this compound architectures.
One significant approach involves exploiting the tautomeric equilibrium between 1H-, 2H-, and 3H-phospholes. Although the energy barrier between 2H- and this compound is substantially higher (30.7 kcal mol⁻¹) than that between 1H- and 2H-phosphole (19.6 kcal mol⁻¹), this equilibrium can be leveraged. acs.org For instance, the reaction of 2,5-diphenylphospholide with acyl chlorides, followed by treatment with a base like tert-butoxide (tBuOK), provides a direct route to 3-acyl-2,5-diphenylphospholides. This method relies on displacing the equilibrium by abstracting an acidic proton from the 2H-phosphole intermediate, leading to a thermal double Current time information in Bangalore, IN.rsc.org or Current time information in Bangalore, IN.researchgate.net migration of the acyl group. acs.org, thieme-connect.com This represents a notable contribution to the regioselective C3 functionalization of phospholes, adaptable for constructing other this compound derivatives. thieme-connect.com
Beyond direct functionalization of the phosphole core, strategies involving ring fusion and multi-component couplings are also emerging. The synthesis of complex architectures like triphenylene-fused phosphole oxides has been achieved through C-H functionalization reactions. This involves a three-component coupling of 3-(methoxymethoxy)phenylzinc chloride, an alkyne, and dichlorophenylphenylphosphine, featuring regioselective C-H activation and 1,4-cobalt migration. beilstein-journals.org This highlights the potential for building intricate, extended π-systems incorporating the phosphole moiety.
Furthermore, the broader field of phosphorus heterocycle synthesis, which can inform this compound chemistry, includes methods like the McCormack reaction (addition of a 1,3-diene to a phosphonous chloride followed by dehydrohalogenation) and reactions involving zirconacyclopentadienes. wikipedia.org The transformation of 3-phospholene rings to fully unsaturated phospholes is also a well-established and effective method. ntu.edu.sg Recent advancements in the synthesis of triazaphospholes, phosphorus analogues of triazoles, via [3+2] cycloaddition reactions between organic azides and phosphaalkynes, demonstrate the modularity available for incorporating donor substituents into phosphorus heterocycles, opening avenues for new this compound architectures. researchgate.net
Advanced Mechanistic Studies of this compound Transformations
Understanding the fundamental reaction mechanisms of 3H-phospholes is crucial for controlling their reactivity and designing targeted syntheses. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating these mechanisms.
Studies have extensively investigated the dimerization reactions of 1H-, 2H-, and 3H-phospholes via [4+2] cycloadditions. researchgate.net, acs.org, acs.org These studies reveal that endo transition states are energetically favored over exo transition states by approximately 1-4.5 kcal/mol. researchgate.net, acs.org, acs.org The stabilization of these transition states is primarily governed by secondary orbital interactions, while the stability of the resulting dimers is influenced by a combination of secondary orbital interactions and steric factors. researchgate.net, acs.org
A key finding from these mechanistic studies is the high probability of this compound dimerization leading to cage formation and their significant propensity for oligomerization. researchgate.net, acs.org, acs.org This contrasts with 1H- and 2H-phospholes, which are less likely to oligomerize further. acs.org The conversion of a C=P bond to a C-P bond in the dimerization of 2H- and 3H-phospholes contributes significantly to stabilization, approximately 10 kcal/mol, when compared to the dimerization of cyclopentadiene. researchgate.net, acs.org, acs.org
Table 1: Relative Stabilities and Dimerization Characteristics of Phosphole Isomers
| Phosphole Isomer | Relative Stability (kcal mol⁻¹) (vs. 2H-Phosphole) researchgate.net, researchgate.net | Dimerization Tendency researchgate.net, acs.org, acs.org |
| 2H-Phosphole | 0 (Most stable) | Facile dimerization, P···P bond formation |
| This compound | ~3.6 higher | Very feasible cage formation, high probability of oligomerization |
| 1H-Phosphole | ~6.0 higher | Unlikely cage formation, not expected to oligomerize further |
Beyond dimerization, theoretical investigations have also shed light on the Current time information in Bangalore, IN.rsc.org-shifts that interconvert phosphole tautomers, providing insights into the energy barriers governing these rearrangements. acs.org Mechanistic studies on related phosphorus compounds, such as 3H-phosphaallenes, have revealed their fascinating reactivity, including hydroboration and deprotonation, with quantum chemical calculations providing detailed understanding of the processes. nih.gov Computational studies are also being applied to understand the stability and formation of products in new synthetic routes, such as those involving 3H-indoles, offering transferable insights into 3H-heterocycle chemistry. acs.org
Exploration of New Reactivity Patterns and Functionalization Strategies
The exploration of new reactivity patterns and functionalization strategies is vital for expanding the utility of this compound chemistry. The inherent nonaromatic and nonplanar structure of phospholes has historically made their functionalization challenging. acs.org, thieme-connect.com However, innovative approaches are continuously being developed.
A significant functionalization strategy involves the thermal double Current time information in Bangalore, IN.rsc.org or Current time information in Bangalore, IN.researchgate.net acyl migration, which proceeds through the 1H-, 2H-, and this compound equilibrium. This method has enabled the synthesis of 3-acyl-2,5-diphenylphospholides, representing a breakthrough in regioselective C3 functionalization. acs.org, thieme-connect.com
Phospholes are known to undergo various cycloaddition reactions, including Diels-Alder reactions with alkenes, alkynes, and butadienes. arkat-usa.org, wikipedia.org While 2H-phospholes generally exhibit lower activation energies for Diels-Alder reactions compared to 1H- and 3H-phospholes, understanding the factors influencing this compound reactivity in these transformations is an ongoing area of interest. researchgate.net, researchgate.net, niscpr.res.in The propensity of 3H-phospholes for oligomerization and cage formation through dimerization also represents a unique reactivity pattern that can be controlled and exploited. researchgate.net, acs.org, acs.org
Beyond the ring itself, the phosphorus atom in phospholes offers diverse opportunities for functionalization. Phospholes can act as ligands in coordination chemistry, forming bonds through the lone pair on phosphorus, the diene system, or derived aromatic phospholide ions. ntu.edu.sg, wikipedia.org The oxidation of the phosphorus center to a phosphine (B1218219) oxide is particularly attractive, as phosphole P-oxides can serve as electron-accepting units within π-conjugated frameworks, altering their electronic properties. mdpi.com
New reactivity patterns are also being discovered in related 3H-phosphorus compounds. For instance, 3H-phosphaallenes exhibit novel reactivity, including hydroboration of the C=C bond, deprotonation, and trimerization, leading to the formation of unique heterocycles and reactive lithium phosphide (B1233454) intermediates. nih.gov Similarly, triazaphospholes, which are structurally related to 3H-phospholes, have been shown to undergo [4+2] cycloaddition reactions with alkynes followed by cycloreversion to yield diazaphospholes, demonstrating a versatile pathway for heterocyclic synthesis. rsc.org
Design of Next-Generation this compound-Based Functional Materials
The unique electronic and structural properties of phospholes, including this compound derivatives, position them as highly promising building blocks for the design of next-generation functional materials. Their ability to be chemically tuned makes them potential candidates for advanced optoelectronic applications. nih.gov, researchgate.net
Phospholes exhibit characteristic optical and electrochemical properties, including pronounced luminescence, particularly fluorescence, which makes them excellent components for organic light-emitting diodes (OLEDs), white OLEDs (WOLEDs), photovoltaic cells, and semiconductors. researchgate.net, researchgate.net, rsc.org, nih.gov, scilit.com, capes.gov.br, researchgate.net, mdpi.com, kyoto-u.ac.jp The properties of these materials, such as their optical and electrochemical behavior and thermal stability, can be precisely tuned through functionalization at the phosphorus atom. rsc.org
Table 2: Applications of Phosphole-Based Functional Materials
| Material Type / Application | Key Properties / Characteristics | Representative Examples [Source] |
| Optoelectronic Devices | Luminescence (fluorescence), tunable optical/electrochemical properties | OLEDs, WOLEDs, Photovoltaic Cells, Semiconductors researchgate.net, researchgate.net, rsc.org, nih.gov, scilit.com, capes.gov.br, researchgate.net, mdpi.com, kyoto-u.ac.jp |
| Polymers | Sensors, conductive materials, electron-beam resists | Phosphole-based polymers (e.g., electropolymerized), Poly(phosphinoborane)s rsc.org, researchgate.net, nih.gov, scilit.com |
| Ligands in Catalysis | Multidentate coordination, chiral complexes | Phosphole-based ligands for transition metals, chiral π-conjugated phospholes rsc.org, ntu.edu.sg, wikipedia.org, mdpi.com |
| Organic Solar Cells | Donor-π-acceptor dyes, charge transport | Thiophene-phosphole copolymers, acenaphtho[c]phospholes nih.gov |
| Memory Devices | Ternary memory performance | Phosphole oxide-containing gold(III) complexes acs.org |
| Bioimaging Probes | Fluorescence for biological imaging | Phosphorus-containing ladder molecules beilstein-journals.org |
| Single-Molecule Conductors | Junctions for molecular electronics | Phosphorus-bridged triphenylenes (triphosphasumanene trisulfides) beilstein-journals.org |
| Nanoimprint Lithography | Guest components, hybrid materials | Phosphole-silica hybrids mdpi.com |
Phosphole-based polymers have been successfully prepared, for instance, via electropolymerization, demonstrating their utility as sensors and in other material applications. rsc.org, nih.gov, scilit.com More broadly, phosphorus-containing polymers like poly(phosphinoborane)s are gaining interest for their potential as luminescent semiconductors and electron-beam resists for metal-free lithography. researchgate.net
The ability of phospholes to act as multidentate ligands with unique coordination properties allows for the supramolecular organization of π-conjugated systems. rsc.org, ntu.edu.sg, wikipedia.org, mdpi.com Chiral π-conjugated phospholes, when coordinated to metal ions, can form sophisticated chiral complexes with potential applications in asymmetric catalysis and chiral optoelectronics. rsc.org The oxidation of the phosphorus center to a phosphine oxide can transform the phosphole into an electron-accepting unit within a π-conjugated framework, further expanding its material design versatility. mdpi.com Recent research has also explored phosphole P-oxide-containing gold(III) complexes for solution-processable resistive memory devices, demonstrating ternary memory performances. acs.org
The inherent pyramidal geometry of the phosphorus atom in phospholes leads to a reduced aromatic character but also contributes to their high electron-accepting properties. This is attributed to effective hyperconjugation between the σ-orbital of the P-C bonds and the π-orbital of the butadiene moiety, a feature critical for designing materials with specific electronic functionalities. kyoto-u.ac.jp
Interdisciplinary Research Integrating this compound Chemistry
The broad applicability of organophosphorus compounds extends into various interdisciplinary fields, with this compound chemistry poised to contribute significantly. The incorporation of phosphorus functionalities into organic compounds offers a means to tailor medicinal properties, enhance biological responses, and improve selectivity and bioavailability, indicating potential for drug development. researchgate.net
In materials science, phospholes are already recognized as key components for organic optoelectronics, finding utility in light-emitting diodes, photovoltaic cells, phosphole-based fluorophores, and semiconductors. researchgate.net Beyond these direct applications, phosphole chemistry is integrating with other disciplines:
Bioimaging: Phosphorus-containing ladder molecules derived from phospholes have been explored as fluorescence probes for biological imaging. beilstein-journals.org
Catalysis: Phosphole derivatives, particularly phosphahelicenes, have been extensively studied for their applications in asymmetric catalysis. beilstein-journals.org
Molecular Electronics: Phosphorus-bridged triphenylenes, such as triphosphasumanene trisulfides, are being investigated as junctions for single-molecule conductors, highlighting the role of phospholes in advanced molecular electronic devices. beilstein-journals.org Phosphole-based materials are considered mature in organic electronics, with proof-of-principle applications demonstrated due to their emissive or electron-acceptor characteristics. researchgate.net Bisphospholes, for instance, show promise for organic light-emitting diodes. diva-portal.org
Energy Conversion: Phosphole-based π-systems are being designed for applications in organic solar cells, showcasing their relevance in renewable energy technologies. nih.gov
Nanotechnology: The use of phospholes as guest components in nanoimprint lithography and for the preparation of phosphole-silica hybrids demonstrates their integration into nanostructure science. mdpi.com
This interdisciplinary integration underscores the versatility of this compound chemistry and its potential to contribute to diverse scientific and technological advancements, from advanced materials to biomedical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3H-phosphole derivatives in laboratory settings?
- Methodological Answer: this compound derivatives are typically synthesized via phosphorylation reactions using phosphorus trichloride (PCl₃) as a precursor. For example, reactions with alcohols or phenyl groups under anhydrous conditions yield trisubstituted phospholes. Careful control of stoichiometry and temperature (e.g., maintaining 0–5°C for exothermic reactions) is critical to avoid side products . Characterization via ³¹P NMR can confirm successful synthesis.
Q. Which spectroscopic techniques are most effective for characterizing this compound compounds?
- Methodological Answer: Nuclear magnetic resonance (³¹P NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are standard. ³¹P NMR provides direct insight into phosphorus bonding environments, while IR identifies functional groups like P=O or P–H. MS validates molecular weight and purity. For trace analysis, coupling with liquid chromatography (LC-MS) enhances sensitivity .
Q. How can researchers ensure sample stability during this compound analysis?
- Methodological Answer: Store samples in inert, anhydrous solvents (e.g., dried THF) under argon to prevent hydrolysis. Adjust pH to neutral (6–7) for aqueous analyses to avoid degradation. Use amber vials to limit photolytic decomposition .
Advanced Research Questions
Q. What strategies address contradictions in reported stability data of this compound under varying environmental conditions?
- Methodological Answer: Replicate experiments under controlled variables (temperature, humidity, light). Use standardized buffers and validate analytical methods (e.g., inter-laboratory comparisons). Cross-reference data with computational models (e.g., DFT simulations) to predict degradation pathways .
Q. How can computational chemistry predict the reactivity of this compound derivatives in novel reactions?
- Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in cycloaddition or substitution reactions. Molecular dynamics simulations model solvent effects on reaction kinetics. Validate predictions with experimental kinetic studies .
Q. What advanced functionalization techniques apply to this compound for pharmaceutical applications?
- Methodological Answer: Phosphorus Fluoride Exchange (PFEx) click chemistry enables rapid functionalization with bioactive moieties (e.g., azides). Optimize reaction conditions (catalyst loading, solvent polarity) to achieve >90% yield. Monitor reaction progress via in-situ ³¹P NMR .
Q. What methodologies detect trace this compound in environmental matrices (e.g., water, soil)?
- Methodological Answer: Solid-phase extraction (SPE) pre-concentrates samples, followed by LC-MS/MS with a triple quadrupole for sub-ppb detection. Validate recovery rates using spiked matrices and isotope-labeled internal standards .
Q. How do substituents affect the electronic properties of this compound?
- Methodological Answer: X-ray crystallography and cyclic voltammetry determine structural and electronic effects. Electron-withdrawing groups (e.g., –NO₂) reduce aromaticity, while electron-donating groups (e.g., –OMe) enhance π-conjugation. Compare experimental data with computational NBO (Natural Bond Orbital) analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
